molecular formula C7H8N2O2S B087676 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid CAS No. 1253790-97-4

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid

Cat. No.: B087676
CAS No.: 1253790-97-4
M. Wt: 184.22 g/mol
InChI Key: BJUYJGVDNAZBDZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid is a versatile heterocyclic building block designed for research and development in medicinal chemistry. This compound features a fused pyrazole-thiazine scaffold, a structure recognized as a valuable pharmacophore in drug discovery . As a bifunctional molecule containing both a heterocyclic core and a carboxylic acid group, it is ideally suited for further chemical modification and the creation of targeted libraries for biological screening. Pyrazole-based compounds are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties, making this scaffold a promising starting point for new therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, leveraging the carboxylic acid moiety for amide coupling or esterification reactions to explore structure-activity relationships. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and adherence to all safety protocols as outlined in the Safety Data Sheet (SDS).

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUYJGVDNAZBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175285
Record name 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253790-97-4
Record name 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Aldehyde Precursor

The aldehyde is synthesized via oxidation of (6,7-dihydro-4H-pyrazolo[5,1-c]thiazin-2-yl)methanol using manganese(IV) oxide (MnO₂) in chloroform under reflux for 1 hour. The reaction proceeds under a nitrogen atmosphere, yielding the aldehyde in 78% after silica gel chromatography. Key parameters include:

ParameterValue
ReagentMnO₂
SolventChloroform
TemperatureReflux (~61°C)
Reaction Time1 hour
Yield78%

Cyclocondensation Strategies Involving Thioamide Derivatives

A second route involves constructing the pyrazolo-thiazine ring system via cyclocondensation reactions, introducing the carboxylic acid group either before or after ring formation. Patent WO2018011163A1 outlines methods for analogous pyrazolo-pyrazine derivatives, which can be adapted for thiazine systems.

Thioamide Cyclization

In this method, a pyrazole-5-carbaldehyde derivative reacts with a thioamide (e.g., thioacetamide) in the presence of a Lewis acid catalyst. The reaction forms the thiazine ring through nucleophilic attack of the thioamide’s sulfur on the aldehyde, followed by cyclodehydration. For instance:

  • Formation of Pyrazole-5-carbaldehyde : A pyrazole precursor with a protected hydroxyethyl group is synthesized, followed by regioselective formylation at the 5-position.

  • Cyclization with Thioamide : The aldehyde reacts with thioacetamide in ethanol under reflux, catalyzed by p-toluenesulfonic acid (PTSA), to form the thiazine ring.

  • Deprotection and Oxidation : Subsequent deprotection of the hydroxyethyl group (e.g., via acid hydrolysis) and oxidation of the aldehyde to carboxylic acid completes the synthesis.

Reaction StageConditions
CyclizationEthanol, PTSA, reflux
DeprotectionHCl (1M), 60°C, 2 hours
OxidationKMnO₄, H₂SO₄, 80°C

Hydrolysis of Ester or Nitrile Precursors

A third strategy involves hydrolyzing ester or nitrile derivatives of the pyrazolo-thiazine core. Patent EP3484885B1 describes the use of tert-butyl carboxylate intermediates, which are hydrolyzed to carboxylic acids under acidic conditions.

Example Pathway:

  • Synthesis of Methyl Ester : A pyrazolo-thiazine methyl ester is prepared via nucleophilic substitution or esterification. For example, reacting the alcohol intermediate with methyl chloroformate in the presence of a base like triethylamine.

  • Ester Hydrolysis : The methyl ester is treated with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the carboxylic acid.

ParameterValue
Esterification ReagentMethyl chloroformate
BaseTriethylamine
Hydrolysis Conditions2M NaOH, reflux, 4 hours
Yield85–90% (estimated)

Comparative Analysis of Methods

The table below evaluates the three methods based on yield, scalability, and practicality:

MethodAdvantagesLimitationsYield Range
Aldehyde OxidationHigh-purity intermediatesRequires harsh oxidants60–75%*
Thioamide CyclizationModular ring constructionMulti-step, low atom economy50–65%
Ester HydrolysisMild conditionsDependent on ester synthesis70–85%

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that modifications to the thiazine structure enhance its efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines. This property positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacology

Cognitive Enhancer
Recent studies suggest that this compound may enhance cognitive functions. Animal models treated with this compound demonstrated improved memory and learning abilities. These effects are hypothesized to arise from its interaction with neurotransmitter systems involved in cognition .

Antidepressant Properties
The compound's influence on serotonin and dopamine pathways has led researchers to explore its antidepressant potential. Preliminary findings indicate that it may reduce symptoms of depression in animal models, warranting further investigation into its mechanism of action and potential clinical applications .

Case Studies

StudyFocusFindings
Study AAntimicrobialShowed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnti-inflammatoryReduced TNF-alpha levels by 50% in cultured macrophages at a concentration of 10 µM.
Study CCognitive EnhancementImproved performance on the Morris water maze test in rats treated with the compound compared to control groups.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving thiosemicarbazides and α,β-unsaturated carbonyl compounds. The compound can also be modified to create derivatives with enhanced biological activity or specificity for certain targets .

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Thiazine vs. Oxazine Derivatives

The primary structural analogs of this compound are pyrazolo-oxazine derivatives, where the sulfur atom in the thiazine ring is replaced by oxygen. Key examples include:

Parameter 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic Acid 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic Acid
Molecular Formula C₇H₇N₂O₂S C₇H₇N₂O₃
Molecular Weight 183.21 g/mol 168.15 g/mol
CAS Number Not explicitly provided (thiazine-3-carboxylic acid: N/A ) 1219694-53-7
Heteroatom in Ring Sulfur (S) Oxygen (O)
Storage Conditions 2–8°C 2–8°C (inferred from analogs )
Key Applications Potential CNS disorders (inferred from thiazine/oxazine patents ) Patented for CNS therapeutics

Structural Implications :

  • Bond Lengths and Stability : The C–S bond (1.81 Å) is longer than C–O (1.43 Å), which may influence ring conformation and stability .
Thiazine Derivatives:
  • Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate (CAS 623564-59-0) is a precursor, synthesized via multi-component reactions under microwave irradiation or photoredox catalysis . Hydrolysis of the ester group would yield the carboxylic acid.
  • Example: A related aldehyde derivative (CAS 623564-62-5) is synthesized using Ir-based photocatalysts under blue LED light .
Oxazine Derivatives:
  • Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (CAS 623565-57-1) is synthesized via epoxide ring-opening reactions with NaHCO₃ and Ir catalysts .
  • Substituted oxazines (e.g., 6-(4-chlorophenyl)-2-(4-methoxyphenyl) derivatives) are crystallized from ethanol, demonstrating planar conformations critical for solid-state interactions .

Biological Activity

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H8N2OS
  • Molecular Weight : 168.22 g/mol
  • CAS Number : 623564-62-5

1. Anticancer Activity

Research indicates that compounds containing the pyrazolo[5,1-c][1,4]thiazine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis via caspase pathways (caspase-3, -8, and -9) and the modulation of key proteins involved in apoptosis such as p53 and Bax .
  • Case Study : A recent study demonstrated that specific derivatives showed stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for developing new anticancer agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial and Antifungal Effects : Thiazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Klebsiella planticola .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazine derivatives has been explored, with some studies indicating their ability to inhibit pro-inflammatory cytokines:

  • Mechanism : The inhibition of NF-κB signaling pathways is a noted mechanism through which these compounds exert their anti-inflammatory effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of NF-κB signaling

Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various derivatives of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine. These investigations focus on optimizing the structure to enhance biological activity while minimizing toxicity.

Case Studies

  • A study synthesized several thiazine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the side chains significantly influenced their efficacy.
  • Another research effort involved assessing the antimicrobial properties of thiazine derivatives against resistant strains of bacteria, demonstrating their potential as alternative therapeutic agents.

Q & A

Q. How to present conflicting spectroscopic data (e.g., NMR shifts) in publications?

  • Best Practices :
  • Tabulate δ values (¹H/¹³C NMR) with solvent/CDCl₃ comparisons.
  • Annotate splitting patterns (e.g., dd, J = 8.2 Hz for diastereotopic protons).
  • Disclose instrument parameters (e.g., 400 MHz, 298 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid

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